1,5-Dimethyl-1H-imidazol-2-amine
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Overview
Description
1,5-Dimethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, and an amino group at position 2. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1H-imidazol-2-amine can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound often involves the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. These methods may include continuous flow synthesis, which allows for the rapid and efficient production of large quantities of the compound. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include a variety of substituted imidazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
1,5-Dimethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the amino group at position 2 allows for hydrogen bonding and other interactions that can modulate the activity of the target molecule. The pathways involved in these interactions are often studied using computational chemistry and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylimidazole: Lacks the amino group at position 2, resulting in different chemical reactivity and applications.
2-Methylimidazole: Contains only one methyl group, leading to variations in its chemical and biological properties.
4,5-Dimethylimidazole:
Uniqueness
1,5-Dimethyl-1H-imidazol-2-amine is unique due to the specific placement of its methyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,5-dimethylimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-7-5(6)8(4)2/h3H,1-2H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEIGKIQLNEZMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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